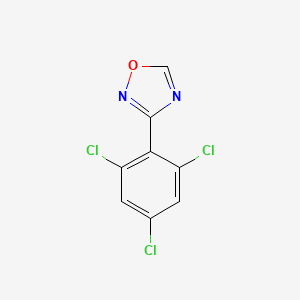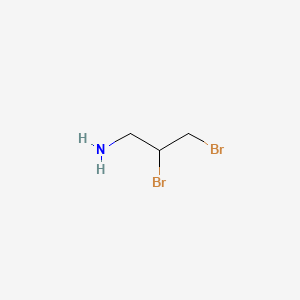
2,3-Dibromopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromopropan-1-amine is an organic compound with the molecular formula C3H8Br2N. It is a white crystalline solid that is highly soluble in water. This compound is often used as an intermediate in organic synthesis and has various applications in chemical research and industry .
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Dibromopropan-1-amine can be synthesized through the reaction of propan-1-amine with bromine. The reaction typically involves the addition of bromine to the double bond of propene, followed by the substitution of the bromine atoms with an amine group. The reaction conditions usually require a solvent such as ethanol and a catalyst like sodium hydroxide .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound involves a more efficient and cost-effective method. One such method includes the reaction of propan-1-amine with bromine in the presence of a phase-transfer catalyst. This method ensures a higher yield and purity of the final product .
化学反应分析
Types of Reactions: 2,3-Dibromopropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 2,3-dihydroxypropan-1-amine.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of this compound can lead to the formation of 2,3-dibromopropane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: 2,3-Dihydroxypropan-1-amine.
Oxidation: Various oxides depending on the reaction conditions.
Reduction: 2,3-Dibromopropane.
科学研究应用
2,3-Dibromopropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 2,3-Dibromopropan-1-amine exerts its effects involves the interaction of its bromine atoms with nucleophiles in the reaction medium. The compound can act as an alkylating agent, transferring its bromine atoms to other molecules. This process can lead to the formation of new chemical bonds and the modification of existing molecular structures .
相似化合物的比较
2-Bromopropan-1-amine: Contains only one bromine atom and has different reactivity and applications.
3-Bromopropan-1-amine: The bromine atom is located at a different position, leading to variations in chemical behavior.
2,3-Dichloropropan-1-amine: Similar structure but with chlorine atoms instead of bromine, resulting in different chemical properties.
Uniqueness: 2,3-Dibromopropan-1-amine is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions and its applications in various fields highlight its importance in scientific research and industry .
属性
分子式 |
C3H7Br2N |
|---|---|
分子量 |
216.90 g/mol |
IUPAC 名称 |
2,3-dibromopropan-1-amine |
InChI |
InChI=1S/C3H7Br2N/c4-1-3(5)2-6/h3H,1-2,6H2 |
InChI 键 |
VKQMAOOHJWXMPL-UHFFFAOYSA-N |
规范 SMILES |
C(C(CBr)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


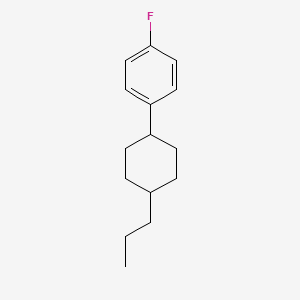
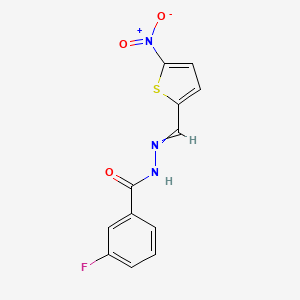
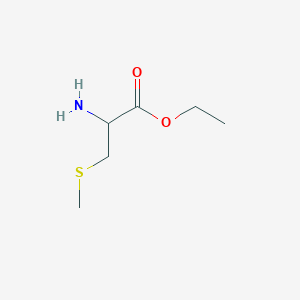
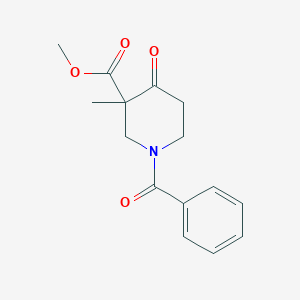
![2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12442856.png)

![2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12442877.png)
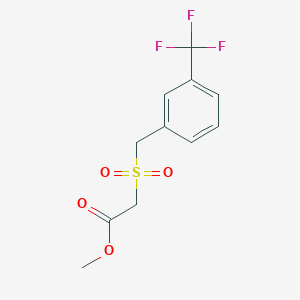

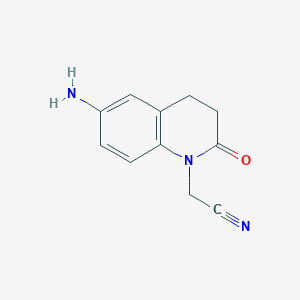


![4-[5-(4-Hydroxy-3-methoxyphenyl)penta-1,4-dien-1-YL]-2-methoxyphenol](/img/structure/B12442917.png)
